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molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No. B7768027
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05463148

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F-:12].[K+]>[Cl-].C[N+](C)(C)C.ClC1C=CC=CC=1C>[F:12][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1230 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring and under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this time, some of the 2-chlorotoluene is continuously distilled off
FILTRATION
Type
FILTRATION
Details
The reaction suspension is then quickly filtered off
WASH
Type
WASH
Details
the filter cake is washed with 2-chlorotoluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 505 g
YIELD: PERCENTYIELD 57%
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 437 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463148

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F-:12].[K+]>[Cl-].C[N+](C)(C)C.ClC1C=CC=CC=1C>[F:12][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1230 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring and under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this time, some of the 2-chlorotoluene is continuously distilled off
FILTRATION
Type
FILTRATION
Details
The reaction suspension is then quickly filtered off
WASH
Type
WASH
Details
the filter cake is washed with 2-chlorotoluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 505 g
YIELD: PERCENTYIELD 57%
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 437 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463148

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F-:12].[K+]>[Cl-].C[N+](C)(C)C.ClC1C=CC=CC=1C>[F:12][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1230 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring and under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this time, some of the 2-chlorotoluene is continuously distilled off
FILTRATION
Type
FILTRATION
Details
The reaction suspension is then quickly filtered off
WASH
Type
WASH
Details
the filter cake is washed with 2-chlorotoluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 505 g
YIELD: PERCENTYIELD 57%
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 437 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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